REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[N+:13]([C:10]1[CH:11]=[C:1]2[C:2]([O:4][C:5](=[O:12])[NH:6][C:7]2=[CH:8][CH:9]=1)=[O:3])([O-:15])=[O:14]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for an additional 4 hours at 38-44° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel is placed in a pre-heated oil bath at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured on ice (400 mL)
|
Type
|
CUSTOM
|
Details
|
the yellow solid is isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold water (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
The yellow solid is dried under high vacuum to constant weight at 60-70° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.92 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |